Product packaging for Formic-d acid(Cat. No.:CAS No. 917-71-5)

Formic-d acid

Cat. No.: B1585038
CAS No.: 917-71-5
M. Wt: 46.025 g/mol
InChI Key: BDAGIHXWWSANSR-GXEIOEIKSA-N
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Description

Significance of Deuterated Analogs in Mechanistic Elucidation and Isotopic Tracing

The substitution of hydrogen with deuterium (B1214612) in a molecule, a process known as deuteration, introduces a subtle yet profound change that is leveraged in various scientific disciplines. Deuterated compounds, such as Formic-d acid, are chemically similar to their non-deuterated counterparts but possess a greater mass. chinesechemsoc.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). The KIE, where the rate of a reaction involving a C-D bond is often slower than that involving a C-H bond, is a cornerstone of mechanistic chemistry. mdpi.com By comparing the reaction rates of deuterated and non-deuterated reactants, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction, thereby providing critical insights into the reaction pathway. nih.gov

Furthermore, the distinct mass of deuterium makes it an excellent tracer in isotopic labeling studies. nih.gov By incorporating deuterium into a molecule at a specific position, scientists can track its journey through complex chemical or biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. escholarship.org This allows for the detailed mapping of metabolic pathways and the elucidation of complex reaction networks. escholarship.org In NMR spectroscopy, deuterated solvents are frequently used to avoid signal interference from protonated solvents, leading to clearer and more easily interpretable spectra. cymitquimica.com

Overview of this compound Research Domains in Contemporary Chemistry

This compound, in its various deuterated forms (DCOOH, HCOOD, and DCOOD), finds wide-ranging applications across contemporary chemistry. It is extensively used in NMR spectroscopy, not only as a solvent but also to probe molecular structures and dynamics. cymitquimica.com In organic synthesis, this compound serves as a valuable reagent for introducing deuterium into specific molecular positions, aiding in the synthesis of labeled compounds for research purposes. researchgate.net

One of the most significant areas of research involving this compound is in the study of catalysis, particularly in the context of formic acid dehydrogenation. mdpi.comnih.govacs.orgeurekalert.orgnih.gov Formic acid is considered a promising material for hydrogen storage, and understanding the mechanism of its decomposition into hydrogen and carbon dioxide is crucial for developing efficient catalysts. mdpi.comchinesechemsoc.org Isotopic labeling studies using deuterated formic acid have been instrumental in unraveling the intricate steps of these catalytic cycles. mdpi.comnih.gov For instance, research on palladium-based catalysts has utilized doubly deuterated formic acid (DCOOD) to investigate the influence of surface functionalization on the dehydrogenation pathway, revealing that the presence of ammonia (B1221849) can suppress undesirable side reactions. acs.org

Interactive Data Tables

Physical Properties of Formic Acid and Its Deuterated Isotopologues

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
Formic AcidHCOOH46.03100.88.41.220
This compound (Formyl-d)DCOOH47.03---
Formic acid-d (O-d)HCOOD47.0310181.25
Formic acid-d2DCOOD48.04100.88.31.273

Spectroscopic Data for Formic Acid Isotopologues

Compound1H NMR (Chemical Shift, ppm)13C NMR (Chemical Shift, ppm)IR Spectroscopy (Vibrational Frequency, cm⁻¹)
Formic Acid ~8.25 (in D₂O) for -CHO proton; variable for -OH proton~166-175C-H stretch: ~2950, C=O stretch: ~1770, O-H stretch: ~3570
This compound (Formyl-d, DCOOH) Variable for -OH proton~170-175C-D stretch: ~2220
Formic acid-d (O-d, HCOOD) ~8.25 (in D₂O) for -CHO proton~160-185O-D stretch: ~2618-2685
Formic acid-d2 (DCOOD) -~170-175C-D stretch: ~2100-2200, O-D stretch: ~2300

Spectroscopic data is approximate and can vary based on solvent and other experimental conditions. Data compiled from multiple sources. researchgate.netaip.orghelsinki.fichemguide.co.uklibretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O2 B1585038 Formic-d acid CAS No. 917-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterioformic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-71-5
Record name 917-71-5
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Synthetic Methodologies and Isotopic Enrichment of Formic D Acid

Advanced Chemical Synthesis Routes for Formic-d Acid (DCOOD, Formic acid-d₂, Methanoic acid-d2, Perdeuterioformic acid)

The synthesis of this compound can be achieved through several advanced chemical routes, each offering distinct advantages in terms of yield and isotopic purity.

One common laboratory method involves the pyrolysis of deuterated oxalic acid (d2-oxalic acid). This process begins with the recrystallization of anhydrous oxalic acid multiple times from deuterium (B1214612) oxide (D₂O) to produce oxalic acid-d2. The resulting deuterated oxalic acid is then pyrolyzed, yielding formic acid-d2. prepchem.com Another established route is the hydrolysis of methyl formate (B1220265). In an industrial setting, this is typically a two-stage process where methanol (B129727) is first carbonylated to form methyl formate, which is then hydrolyzed to produce formic acid. wikipedia.orgnih.gov For the synthesis of this compound, this process would be adapted using deuterated starting materials.

A notable synthesis method involves the reaction of sodium formate with sulfuric acid. Sodium formate itself can be produced from carbon monoxide and sodium hydroxide. Additionally, formic acid can be synthesized via the decarboxylation of oxalic acid with glycerol.

Deuterium Source Utilization in Synthesis

The primary source of deuterium for the synthesis of this compound is deuterium oxide (D₂O). prepchem.comnih.gov D₂O is utilized in reactions where hydrogen atoms are exchanged for deuterium atoms. For instance, in the synthesis from oxalic acid, D₂O is used as the solvent for recrystallization, leading to the substitution of acidic protons with deuterium. prepchem.com

In catalytic systems, D₂O can also serve as the deuterium source for the in-situ generation of deuterium gas (D₂). nih.govmdpi.com For example, the reaction of formic acid in D₂O using specific iridium catalysts can produce D₂ gas with high isotopic purity. nih.gov This highlights the versatility of D₂O as a readily available and effective deuterium source in various synthetic strategies. Furthermore, this compound itself can act as a deuterium source in subsequent reactions, such as in the palladium-catalyzed bromine/deuterium exchange reactions for the synthesis of other deuterium-labeled compounds. nobracat-isotopes.com

Catalytic Approaches for Formic Acid Deuteration

Catalytic methods play a crucial role in both the synthesis and specific deuteration reactions involving formic acid. Ruthenium and iridium complexes have been identified as particularly effective catalysts.

Ruthenium-based catalysts, such as [Ru(triphos)(tmm)] in combination with a Lewis acid like Al(OTf)₃, have been used for the synthesis of formaldehyde (B43269) surrogates from formic acid. d-nb.info While this specific example doesn't directly produce this compound, the catalytic system highlights the potential for using transition metal catalysts in formic acid transformations. Another ruthenium complex, [RuCl₂(PTA)₄], has been used in the direct hydrogenation of CO₂ to formic acid in D₂O, resulting in the formation of DCOOD. researchgate.net

Iridium complexes have shown high efficiency in the dehydrogenation of formic acid and in H/D exchange reactions. mdpi.com For instance, a water-soluble rhodium aqua complex, [Rh(III)(Cp*)(bpy)(H₂O)]²⁺, can catalyze the decomposition of formic acid, and when this reaction is performed in D₂O, it selectively produces D₂. nih.gov Similarly, a half-sandwich iridium complex with 4,4'-dihydroxy-2,2'-bipyridine (B1588920) catalyzes the generation of D₂ from formic acid in D₂O. nih.gov This system can also be used for the transfer deuterogenation of ketones to produce α-deuterated alcohols. nih.gov The catalytic activity of such iridium complexes is often pH-dependent. mdpi.com

Isotopic Purity and Deuteration Level Assessment in Synthesized Products

The assessment of isotopic purity and the level of deuteration in synthesized this compound is critical for its application. The most common techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In ¹H NMR spectroscopy, the absence of a proton signal around 8.0 ppm, which is characteristic of the formic acid proton, indicates successful deuterium substitution. Conversely, ²H NMR will show a characteristic signal for the deuterium nucleus. vulcanchem.com ¹³C NMR can also be used, where the signal for the carbon in DCOOD appears as a triplet due to coupling with the deuterium atom when D₂O is used as a solvent. researchgate.net

Mass spectrometry provides a direct measure of the molecular weight, allowing for the confirmation of deuterium incorporation. For this compound (DCOOD), the expected molecular ion peak in the mass spectrum would be at an m/z of 48.04, corresponding to the increased mass from the two deuterium atoms. The absence or minimal presence of peaks corresponding to partially deuterated or non-deuterated formic acid confirms high isotopic purity. Commercially available this compound typically has an isotopic purity of 98 atom % D or higher. isotope.comsigmaaldrich.comsigmaaldrich.com

Below is an interactive data table summarizing the properties of this compound.

PropertyValueSource
Synonyms Formic acid-d₂, Methanoic acid-d₂, Perdeuterioformic acid isotope.comnobracat-isotopes.com
Molecular Formula DCOOD or CD₂O₂ isotope.comcymitquimica.com
CAS Number 920-42-3 isotope.com
Molecular Weight 48.04 g/mol isotope.com
Boiling Point 100.8 °C sigmaaldrich.com
Density 1.273 g/mL at 25 °C sigmaaldrich.com
Isotopic Purity Typically ≥98 atom % D isotope.comsigmaaldrich.com

Spectroscopic Characterization and Structural Elucidation of Formic D Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of Formic-d Acid Systems

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of this compound (DCOOH or HCOOD) and its fully deuterated form (DCOOD), NMR provides specific information based on the magnetic properties of its nuclei. cymitquimica.comontosight.ai

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful method for directly observing the deuterium nucleus. In this compound, the ²H NMR signal provides direct evidence of deuteration and can be used to study molecular dynamics and hydrogen bonding. The chemical shift of the deuterium is influenced by its chemical environment, similar to proton NMR. For instance, in studies of metabolic processes, the appearance of a signal for deuterated formic acid in ²H-NMR spectra can indicate its formation as a metabolite. usf.edu The use of deuterated compounds like this compound is advantageous in NMR spectroscopy as it can simplify spectra and aid in the assignment of signals by exchanging acidic protons for deuterium. carlroth.comcarlroth.com

The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated solvents to minimize solvent interference, offer complementary structural information. carlroth.comcarlroth.com

In the ¹H NMR spectrum of formic acid in a deuterated solvent like D₂O, a characteristic singlet is observed for the formyl proton (H-C=O). For example, in D₂O, this signal appears around 8.257 ppm. chemicalbook.comhmdb.ca When chloroform-d (B32938) (CDCl₃) is used as the solvent, two signals can be observed: one for the acidic proton around 10.99 ppm and another for the formyl proton at approximately 8.06 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon atom in the molecule. For formic acid in D₂O, the carbonyl carbon (C=O) resonance is observed at approximately 166.3 ppm. hmdb.caresearchgate.net In some cases, due to the deuterium exchange with the solvent, the signal for the formic acid carbon may appear as a triplet. researchgate.net The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent and the specific isotopologue being studied (DCOOH vs. HCOOD). acs.orgillinois.edu

Below is a table summarizing typical NMR chemical shifts for formic acid in common deuterated solvents.

NucleusSolventChemical Shift (ppm)MultiplicityAssignment
¹H D₂O~8.26SingletFormyl proton
¹H CDCl₃~8.06SingletFormyl proton
¹H CDCl₃~10.99SingletCarboxyl proton
¹³C D₂O~166.3TripletCarbonyl carbon

Data compiled from various sources. chemicalbook.comhmdb.caresearchgate.netacs.orgillinois.edu

Vibrational Spectroscopy of this compound and Its Isotopologues

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Isotopic substitution with deuterium significantly alters the vibrational frequencies, providing a powerful tool for assigning specific vibrational modes. rsc.orgaip.org

FTIR spectroscopy of this compound and its isotopologues (HCOOD, DCOOH, and DCOOD) has been extensively studied in both the gas phase and in matrices. aip.orgrsc.org The substitution of hydrogen with the heavier deuterium atom leads to a predictable lowering of the vibrational frequencies for modes involving the movement of that atom (e.g., stretching and bending vibrations).

For instance, the O-H stretching vibration in HCOOH, typically found around 3570 cm⁻¹, shifts to a lower frequency for the O-D stretch in HCOOD. washington.edu Similarly, the C-H stretching vibration at about 2943 cm⁻¹ in HCOOH is replaced by a lower frequency C-D stretch in DCOOH. washington.edunih.gov These isotopic shifts are crucial for the unambiguous assignment of vibrational bands. aip.org High-resolution FTIR studies have enabled the detailed analysis of the rotational structure of these vibrational bands, providing precise molecular constants. tandfonline.com The study of formic acid dimers and their deuterated counterparts has also been facilitated by FTIR, revealing information about hydrogen bonding. rsc.orgrsc.org

The table below presents a selection of fundamental vibrational frequencies for the trans-conformer of formic acid and its deuterated isotopologues.

Vibrational ModeHCOOH (cm⁻¹)DCOOH (cm⁻¹)HCOOD (cm⁻¹)DCOOD (cm⁻¹)
ν(O-H)/ν(O-D)~3570~3570~2630~2630
ν(C-H)/ν(C-D)~2943~2235~2943~2235
ν(C=O)~1770~1750~1770~1750
δ(O-H)/δ(O-D)~1229~1229~950~950
ν(C-O)~1105~1105~1105~1105

Frequencies are approximate and compiled from various experimental and computational studies. rsc.orgaip.orgresearchgate.netaip.org

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other. rsc.orgrsc.org

Raman studies of gaseous formic acid and its deuterated isotopologues have been instrumental in assigning the vibrational modes of both the monomer and the dimer. aip.orgaip.org For example, gas-phase Raman-jet measurements have been performed for all four deuterated isotopologues of both cis and trans formic acid monomers. rsc.org These studies have helped to identify and characterize Fermi resonances, where an overtone or combination band has a similar energy to a fundamental vibration, leading to a splitting of the observed bands. nih.govrsc.org The analysis of the Raman spectra of (DCOOH)₂ and (HCOOD)₂ has provided insights into the coupling of the O-H and O-D stretching vibrations within the dimer. aip.orgrsc.org

Mass Spectrometry (MS) Applications for this compound and Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds. The use of deuterated compounds like this compound offers distinct advantages in mass spectrometry. ontosight.ai

When analyzing a sample containing a deuterated compound, the resulting mass spectrum will show a characteristic mass shift compared to its non-deuterated counterpart. For this compound (DCOOH), the molecular weight is one unit higher than formic acid (HCOOH), and for formic acid-d2 (DCOOD), it is two units higher. nih.govsigmaaldrich.comsigmaaldrich.com This predictable mass shift is invaluable for several applications.

In mechanistic studies, deuterium labeling helps to trace the path of atoms through a chemical reaction. For example, in studies of Criegee intermediates, using DCOOD allowed researchers to follow the migration of the deuterium atom, helping to elucidate the reaction mechanism. nsf.govnobracat-isotopes.com Similarly, in the analysis of complex mixtures, such as in metabolomics or proteomics, deuterated formic acid can be used as an internal standard for quantification or to differentiate between isobaric species (molecules with the same nominal mass). lcms.cznih.gov For instance, using deuterated formic acid in the mobile phase for liquid chromatography-mass spectrometry (LC-MS) can induce a mass shift in certain classes of lipids, allowing them to be distinguished from other isobaric lipids. nih.gov

The fragmentation pattern in the mass spectrometer can also provide structural information. The mass spectra of formic acid show characteristic fragment ions such as HCO⁺ and COOH⁺. researchgate.net In deuterated formic acid, the masses of these fragments will be shifted depending on which atoms are deuterated, providing further structural confirmation.

Isotopic Labeling in MS/MS Standards for Metabolomics and Pharmaceutical Analysis

Stable isotope-labeled compounds, such as this compound, are instrumental in metabolomics and pharmaceutical analysis, particularly as internal standards for mass spectrometry (MS). lookchem.comisotope.comcerilliant.com The use of deuterated standards helps to improve the accuracy of quantification by compensating for matrix effects and variations in ionization efficiency during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. cerilliant.com

This compound and its derivatives are used to create these internal standards. lookchem.comisotope.com For instance, in LC-MS based metabolomics, formic acid is a common mobile phase additive used to enhance the ionization of compounds. mdpi.comlabrulez.comfrontiersin.org By using deuterated formic acid in the mobile phase, it is possible to differentiate between isobaric compounds, such as phosphatidylcholines (PCs) and phosphatidylserines (PSs), which have the same exact mass. nih.gov The deuterium exchange on the analyte molecules results in a mass shift that can be detected by the mass spectrometer, allowing for their distinct identification. nih.gov

The development of LC-multiple reaction monitoring-MS/MS (LC-MRM-MS/MS) methods often utilizes stable isotope-labeled compounds to study the absorption and metabolism of drugs and bioactive molecules. nih.gov For example, ¹³C stable isotope-labeled dipeptides have been used to determine their intact absorption in rats. nih.gov Similarly, in vitro stable isotope labeling can be employed to discover novel metabolites of a parent compound. unl.edu

Interactive Data Table: Properties of this compound Isotopologues

PropertyThis compound (DCO₂H)Formic acid-d₂ (DCOOD)
CAS Number 917-71-5 sigmaaldrich.com920-42-3 isotope.com
Molecular Formula DCO₂H sigmaaldrich.comDCOOD isotope.com
Molecular Weight 47.03 g/mol sigmaaldrich.com48.04 g/mol isotope.com
Isotopic Purity 98 atom % D sigmaaldrich.com98% isotope.com
Boiling Point 100.8 °C sigmaaldrich.com100.8 °C lookchem.com
Melting Point 8.2-8.4 °C sigmaaldrich.com8.2-8.4 °C lookchem.com
Density 1.246 g/mL at 25 °C sigmaaldrich.com1.273 g/mL at 25 °C lookchem.com

Detection and Quantification of Deuterated Species in Reaction Mixtures

The detection and quantification of deuterated species in reaction mixtures are critical for understanding reaction mechanisms and kinetics. This compound plays a role in these studies, both as a reactant and as a tool for analysis. acs.org

Operando Fourier transform infrared (FTIR) spectroscopy is a powerful technique used to monitor reactions in real-time. acs.org By using isotopically enriched reactants like H¹²COOH, H¹³COOH, and D¹²COOH, researchers can characterize the photoactivity and selectivity of catalysts and elucidate reaction mechanisms. acs.org For example, this approach has been used to study the photocatalytic dehydrogenation of formic acid. acs.org

In the context of astrochemistry, the deuteration of molecules like formic acid is of significant interest. aanda.org Experiments using an Apparatus for Surface Reactions in Astrophysics (ASURA) have been conducted to investigate the viability of deuterating formic acid on interstellar dust grain analogues. aanda.org In these experiments, gaseous formic acid and deuterium atoms are co-deposited onto a substrate, and the reaction products are monitored in situ by FTIR. aanda.org

Furthermore, molecular dynamics simulations are used to study the interactions of formic acid aggregates with water, which is relevant to understanding the behavior of organic aerosols in the atmosphere. acs.org These simulations can provide insights into the mixing of formic and acetic acid molecules within an aggregate and their interaction with water molecules at different temperatures. acs.org

The quantification of formic acid in various samples, such as food and feed, can be achieved through enzymatic assays. r-biopharm.com In one such method, formic acid is oxidized to bicarbonate by formate (B1220265) dehydrogenase, with the concomitant reduction of nicotinamide-adenine dinucleotide (NAD⁺) to NADH. r-biopharm.com The amount of NADH formed, which is stoichiometric to the amount of formic acid, can be measured by its light absorbance. r-biopharm.com

Interactive Data Table: Analytical Methods for Formic Acid and its Deuterated Species

Analytical TechniqueApplicationKey Findings/Purpose
LC-MS/MS Metabolomics, Pharmaceutical AnalysisUse of stable isotope-labeled internal standards to improve quantification accuracy. cerilliant.comnih.gov
FTIR Spectroscopy Reaction MonitoringReal-time monitoring of photocatalytic dehydrogenation of formic acid using isotopically enriched reactants. acs.org
Raman Spectroscopy Structural AnalysisExtension of the vibrational database for formic acid and its deuterated isotopologs. aip.org
Molecular Dynamics Atmospheric ChemistryStudying the interaction of mixed formic and acetic acid aggregates with water. acs.org
Enzymatic Assay QuantificationQuantitative determination of formic acid in samples by measuring NADH formation. r-biopharm.com

Kinetic Isotope Effects Kie and Reaction Mechanism Studies Involving Formic D Acid

Primary and Secondary Kinetic Isotope Effects in Formic-d Acid Reactions

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-limiting step.

The substitution of hydrogen with deuterium (B1214612) in formic acid (DCOOH) leads to a significant primary kinetic isotope effect in reactions where the C-H bond cleavage is the rate-limiting step. acs.orgnih.govrsc.org This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, requiring more energy to break. acs.orgprinceton.edu Consequently, reactions involving the cleavage of the C-D bond in this compound are considerably slower than those with the C-H bond in regular formic acid.

ReactionCatalyst/ConditionsKIE (kH/kD)Implication
Formic Acid OxidationPd(111) electrode~5C-H bond cleavage is in the rate-determining step. acs.org
Formic Acid DehydrogenationAcidic media (pH 3.7)~2.5 (primary)C-H bond cleavage controls the overall kinetics. nih.gov
Solvolysis of alkyl halidesWater>1 (secondary)Indicates varying degrees of hyperconjugation or altered non-bonding intramolecular forces. cdnsciencepub.com

This table presents kinetic isotope effect data for various reactions involving formic acid and its deuterated analogue, highlighting the role of C-H bond cleavage.

The magnitude of the kinetic isotope effect is also dependent on temperature. Generally, KIEs are more pronounced at lower temperatures. wikipedia.org This is because at higher temperatures, a greater fraction of molecules possesses sufficient energy to overcome the activation energy barrier, regardless of the isotopic substitution, thus diminishing the relative rate difference. While the provided search results mention the temperature dependence of KIEs as a general principle and in the context of other reactions, specific data on the temperature dependence of KIE in this compound reactions was not extensively detailed in the initial findings. acs.orgresearchgate.netaip.org However, it is a fundamental concept that would apply to reactions involving this compound.

Elucidation of Reaction Pathways and Rate-Determining Steps using this compound

The use of this compound is instrumental in distinguishing between different potential reaction pathways and identifying the slowest, or rate-determining, step.

Proposed IntermediateRate-Determining StepSupporting Evidence
Monodentate adsorbed formate (B1220265) (HCOOm)Surface dissociation of HCOOmLarge KIE observed when using DCOOH. acs.orgua.es
COOadλ−Formation of the intermediateProposed as an alternative to the HCOOm pathway. acs.org

This table outlines the proposed intermediates and rate-determining steps for the Formic Acid Oxidation Reaction on a Pd(111) surface, as elucidated through studies including the use of this compound.

Formic acid can decompose through two main pathways: dehydrogenation, which produces hydrogen (H2) and carbon dioxide (CO2), and dehydration, which yields water (H2O) and carbon monoxide (CO). frontiersin.orgmdpi.comacs.org The choice of pathway is highly dependent on the catalyst used. frontiersin.org Isotopic labeling studies with this compound help to identify the active intermediates and the controlling steps in these reactions. For example, in the decomposition of formic acid on Pd surfaces, two parallel pathways for CO2 formation have been identified, attributed to the involvement of two different intermediate species: bidentate formate and carboxyl. rsc.org The decomposition of the bidentate formate is significantly slower than that of the carboxyl intermediate. rsc.org On Fe3O4(001) surfaces, formic acid primarily undergoes dehydration, with dehydrogenation being a minor reaction. chemrxiv.org

Deuterium Transfer Mechanisms in Organic Transformations

This compound can serve as a deuterium source in various organic transformations, a process known as transfer deuterogenation. In these reactions, the deuterium from the C-D bond of this compound is transferred to a substrate molecule. For instance, in the presence of an iridium catalyst, formic acid in D2O can be used for the efficient generation of D2 gas. researchgate.netnih.gov This system can then be applied to the transfer deuterogenation of ketones, producing α-deuterated alcohols with high deuterium content. researchgate.netnih.gov Mechanistic studies indicate that the H+/D+ exchange reaction in the iridium hydride complex is much faster than the subsequent hydride (or deuteride) transfer step. researchgate.netnih.gov The ability to track the deuterium atom from this compound to the final product provides direct evidence of the transfer mechanism and helps to elucidate the reaction pathway. acs.orgprinceton.educdnsciencepub.com

Acid-Catalyzed Reactions with Deuterated Formic Acid Analogs

The study of acid-catalyzed reactions is fundamental to understanding a vast array of chemical transformations. The use of deuterated analogs of formic acid, such as this compound (DCOOH and HCOOD), has proven to be an invaluable tool in elucidating the intricate details of reaction mechanisms. By substituting hydrogen with its heavier isotope, deuterium, researchers can probe the kinetic isotope effect (KIE), which provides profound insights into the rate-determining steps and the nature of transition states in these reactions.

One of the primary applications of deuterated formic acid is in the investigation of its own decomposition. The decomposition of formic acid can proceed through two main pathways: dehydrogenation to produce hydrogen (H₂) and carbon dioxide (CO₂), or dehydration to yield water (H₂O) and carbon monoxide (CO). rsc.orgnih.gov The choice of catalyst and reaction conditions can favor one pathway over the other.

Kinetic studies on the decomposition of formic acid isotopologues on various metal surfaces have revealed significant KIEs, indicating that the cleavage of the C-H or O-H bond is often involved in the rate-determining step. For instance, in the decomposition of formic acid on a Palladium (Pd) catalyst, distinct kinetic isotope effects are observed for different deuterated forms of formic acid, which helps in identifying the key reaction intermediates. rsc.org Research has pointed to the involvement of two primary intermediates: a bidentate formate species and a carboxyl intermediate, with the decomposition of the latter being significantly faster. rsc.org

The following table summarizes the kinetic isotope effects observed for the decomposition of different formic acid isotopologues on a Palladium/Carbon (Pd/C) catalyst. The KIE is expressed as the ratio of the reaction rate of the non-deuterated formic acid (rH) to that of the deuterated analog (rD).

SubstrateKinetic Isotope Effect (rH/rD)
HCOOD1.3
DCOOH3.0
DCOOD4.4

Kinetic isotope effects for the decomposition of formic acid on a Pd/C catalyst at 303 K. A larger KIE for DCOOH and DCOOD suggests that the C-H bond cleavage is part of the rate-determining step. nih.gov

Similarly, studies on Gold/Alumina (Au/Al₂O₃) and Platinum/Alumina (Pt/Al₂O₃) catalysts have demonstrated the utility of deuterated formic acid in mechanistic investigations. unt.edu The KIE values on these catalysts provide evidence for different reaction pathways. On gold catalysts, the data suggests a mechanism involving the H-assisted decomposition of formate, while on platinum, an unassisted decomposition pathway is more likely. unt.edu

Below is a comparative table of kinetic isotope effects for formic acid decomposition on Au/Al₂O₃ and Pt/Al₂O₃ catalysts.

Kinetic Isotope EffectPt/Al₂O₃Au/Al₂O₃
HCOOD1.11.6
DCOOH1.72.5
DCOOD2.14.7

Comparison of kinetic isotope effects for formic acid decomposition on different catalysts at 353 K. unt.edu

Beyond heterogeneous catalysis, deuterated formic acid analogs are instrumental in studying homogeneous catalytic systems. For example, in the electro-oxidation of formic acid on a platinum film electrode, a complex reaction network exists with both direct and indirect pathways. researchgate.net The use of deuterated formic acid has allowed researchers to determine the KIE for different steps, revealing that C-H bond breaking is rate-limiting in both the formation of adsorbed carbon monoxide (COad) via the indirect pathway and the direct oxidation to CO₂. researchgate.net The distinct KIE values for these pathways (approximately 1.9 for COad formation and 3 for direct oxidation) indicate different transition states for each reaction. researchgate.net

The oxidation of α-deuterioformic acid (DCOOH) has also been studied in the context of oxidation by other chemical agents, where a substantial primary kinetic isotope effect (kH/kD) of 5.65 at 298 K was observed, confirming the cleavage of the α-C-H bond in the rate-determining step. niscpr.res.in

In the realm of hydrogen generation, the catalytic decomposition of formic acid in the presence of a water-soluble rhodium complex has been investigated. nih.gov The observation of a deuterium kinetic isotope effect during the decomposition of DCOOH in H₂O provides valuable mechanistic insights into this selective process. nih.gov Furthermore, when the decomposition of HCOOH is carried out in heavy water (D₂O), D₂ is produced selectively, highlighting the efficient H/D exchange with the solvent. nih.gov

Theoretical and Computational Chemistry of Formic D Acid

Quantum Chemical Calculations (DFT, Ab initio, CCSD(T)) on Formic-d Acid Structures and Reactivity

Quantum chemical calculations have been instrumental in elucidating the properties of this compound and its related species. A variety of methods, from Density Functional Theory (DFT) to high-level ab initio and Coupled-Cluster (CCSD(T)) theories, have been employed to investigate its structure, stability, and reaction pathways.

Ab initio and DFT methods have been used to study the decomposition of formic acid, revealing that in the gas phase, dehydration is more favorable, while in the presence of water, decarboxylation is the preferred pathway. umich.edu These calculations show that water molecules actively participate in the transition state, acting as a catalyst for both decomposition routes. umich.edu For the formic acid dimer and its deuterated isotopologues, quantum dynamics calculations have been performed on potential energy surfaces (PES) generated by methods like DLPNO-CCSD(T)/aug-cc-pVTZ to accurately model double proton/deuteron (B1233211) transfer. nih.gov

High-level ab initio methods, such as CCSD(T) combined with large basis sets (e.g., aug-cc-pVTZ), have been used to obtain accurate energies for various stationary points on the PES, including monomers, dimers, and transition states. mst.edumdpi.com For instance, the binding energy of the formic acid dimer has been precisely calculated, showing a significant difference between the interaction energy and the binding energy (De) when monomer relaxation upon dissociation is considered. smu.edu The most accurate calculations place the D0 value at 14.32 kcal/mol, in excellent agreement with experimental data. smu.edu

Calculations on deuterated isotopologues of the formic acid dimer have shown that substituting hydrogen with deuterium (B1214612) slows down the tunneling dynamics in double proton transfer processes. nih.govfrontiersin.org The calculated ground-state tunneling splittings for various deuterated species show excellent agreement with high-resolution spectroscopy experiments. nih.govfrontiersin.org For example, the calculated splitting for the DCOOH-HCOOH dimer is 0.00988 cm⁻¹, which compares well with the experimental value of 0.01106 cm⁻¹. nih.govfrontiersin.org

The table below summarizes a selection of calculated ground-state tunneling splittings for formic acid and its deuterated isotopologues, demonstrating the effect of deuteration.

IsotopologueCalculated Tunneling Splitting (cm⁻¹)Experimental Tunneling Splitting (cm⁻¹)Reference
(HCOOH)₂0.0100.011367(92) frontiersin.org
DCOOH-HCOOH0.009880.01106 nih.govfrontiersin.org
HCOOD-HCOOH0.001230.00113 nih.govfrontiersin.org
(DCOOH)₂-- frontiersin.org
(HCOOD)₂0.000284No data frontiersin.org

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations, both classical and ab initio (AIMD), have been employed to study the behavior of this compound in various environments. These simulations provide a time-resolved perspective on molecular interactions and dynamics.

Classical MD simulations have been used to investigate the aggregation of formic acid and its interaction with water molecules over a wide temperature range. aip.orgresearchgate.net These studies show that at low temperatures, water molecules adsorb onto the surface of a formic acid grain, while at higher temperatures, mixed liquid-like aggregates are formed. aip.org For pure formic acid, simulations indicate the formation of a single large aerosol particle from 120 individual molecules over a temperature range of 100–250 K. aip.org

Ab initio molecular dynamics (AIMD) simulations offer a more accurate description by calculating the forces from electronic structure theory on the fly. AIMD has been used to study the collision of formic acid dimers with liquid water surfaces. rsc.org These simulations revealed a nearly complete uptake of the dimer by the water surface, with the dimer forming hydrogen bonds with surface water molecules. rsc.org The probability of dimer dissociation was found to increase with higher collision energies. rsc.org Furthermore, AIMD combined with metadynamics has been used to investigate the deprotonation of formic acid in pure water and in aqueous lithium bromide solutions. nih.gov These simulations show that the deprotonation barrier is higher in the salt solution, a finding attributed to the presence of bromide ions near the formic acid's hydroxyl group, which inhibits the process. nih.gov

Recent developments have combined MD simulations with path integral approaches to include nuclear quantum effects, which are crucial for accurately describing proton transfer. researchgate.net These methods have been applied to study the double proton transfer in the formic acid dimer at finite temperatures, providing insights into the quantum nature of this reaction. researchgate.net

Potential Energy Surface (PES) Mapping and Transition State Analysis

Understanding the reactivity of this compound relies heavily on the accurate mapping of its potential energy surface (PES) and the identification of transition states for various chemical processes.

Global reaction route mapping techniques have been applied to the PES of formic acid and its analogues to explore all possible equilibrium structures, transition states, and the reaction pathways connecting them. acs.orgnih.gov This systematic approach has uncovered complex reaction networks, including decomposition and isomerization pathways. umich.eduacs.org For the formic acid dimer, stochastic searches of the PES have identified numerous stable minima, stabilized by different types of hydrogen bonds. researchgate.net

Full-dimensional potential energy surfaces for the formic acid monomer and dimer have been constructed based on high-level ab initio calculations, such as CCSD(T)-F12. nih.govaip.org These surfaces are essential for performing accurate quantum dynamics calculations of vibrational spectra and tunneling splittings. nih.govaip.org For example, a full-dimensional neural network PES for the formic acid dimer was developed based on over 14,000 ab initio data points, achieving a root-mean-square fitting error of about 6.4 cm⁻¹. nih.gov

Transition state analysis is a key component of PES mapping. For the double proton transfer in the formic acid dimer, the transition state has a cyclic D2h symmetry. mst.edu High-level calculations have been used to determine the barrier height for this process. mst.edu Similarly, transition states for the decomposition of formic acid via dehydration (to CO and H₂O) and decarboxylation (to CO₂ and H₂) have been fully optimized. umich.edu These studies reveal how catalysts, such as water molecules or transition-metal surfaces, can significantly lower the activation barriers for these reactions. umich.eduacs.org

The table below presents calculated energy barriers for key reactions involving formic acid.

ReactionSystemCalculated Barrier Height (kcal/mol)Computational MethodReference
Double Proton TransferFormic Acid Dimer~7-8Various Ab Initio mst.edu
DehydrationFormic Acid Monomer (gas phase)~30DFT umich.edu
DecarboxylationFormic Acid Monomer (gas phase)Higher than dehydrationDFT umich.edu
DehydrationFormic Acid + 2 H₂OLowered barrierDFT umich.edu
DecarboxylationFormic Acid + 2 H₂OLowered barrier (more favorable)DFT umich.edu

Computational Modeling of Proton/Deuteron Transfer in this compound Dimers and Chains

The double proton transfer in the formic acid dimer is a benchmark system for studying concerted hydrogen bond dynamics. Computational modeling has been pivotal in understanding the mechanism and the role of quantum tunneling in this process, particularly upon deuteration.

Quantum dynamics calculations on multidimensional potential energy surfaces have been successfully used to compute the tunneling splittings associated with the concerted double proton/deuteron transfer. nih.govfrontiersin.orgfrontiersin.org These studies have demonstrated that the transfer process is strongly coupled to the motion of the heavy atoms in the dimer. frontiersin.org The substitution of the acidic proton with a deuteron (DCOOH) or the hydroxyl proton with a deuteron (HCOOD) significantly reduces the magnitude of the tunneling splitting, which is a direct consequence of the heavier mass of deuterium. nih.govfrontiersin.org This kinetic isotope effect highlights the quantum tunneling nature of the transfer.

The theoretical models have evolved from one-dimensional treatments to multidimensional schemes that include several vibrational modes strongly coupled to the reaction coordinate. frontiersin.orgresearchgate.net These advanced models provide results for tunneling splittings that are in excellent agreement with experimental measurements from high-resolution spectroscopy. nih.govfrontiersin.org For instance, a 4-dimensional quantum dynamics calculation yielded a ground-state tunneling splitting for (HCOOH)₂ of 0.010 cm⁻¹, remarkably close to the experimental value of 0.011 cm⁻¹. frontiersin.org

Recent computational efforts have also explored the double proton transfer at finite temperatures using methods that combine path integral molecular dynamics with metadynamics. researchgate.net This approach allows for the calculation of quantum free energy landscapes, revealing that nuclear quantum effects, such as delocalization, can significantly lower the free energy barrier for proton transfer compared to classical treatments. researchgate.net These findings underscore the importance of including nuclear quantum effects for a quantitative description of proton and deuteron transfer, even at room temperature. researchgate.net

Applications of Formic D Acid in Advanced Chemical Synthesis and Catalysis

Deuterium (B1214612) Source in Isotopic Labeling for Mechanistic Insights

The substitution of hydrogen with deuterium in a molecule allows chemists to trace the path of atoms and elucidate complex reaction mechanisms. Formic-d acid serves as an excellent source of deuterium for such isotopic labeling studies.

Structural Analysis of Chitosan (B1678972) Derivatives

Chitosan, a biopolymer derived from chitin, possesses a complex structure with various functional groups. Understanding the precise structure of chitosan and its derivatives is crucial for its application in diverse fields. This compound (DCOOH or DCOOD) has been utilized as a solvent for chitosan in Nuclear Magnetic Resonance (NMR) spectroscopy studies. The use of a deuterated solvent minimizes solvent interference in the ¹H NMR spectrum, allowing for a clearer observation of the signals from the chitosan molecule itself. This approach facilitates the determination of key structural features, such as the degree of deacetylation, which is a critical parameter influencing the physicochemical and biological properties of chitosan. researchgate.netmdpi.com For instance, solubilizing chitosan in deuterated formic acid enables detailed analysis of the proton signals corresponding to the glucosamine (B1671600) and N-acetylglucosamine units, providing a quantitative measure of their relative abundance. researchgate.net

Tracing Migration of Deuterium Atoms in Reaction Intermediates

The kinetic isotope effect, the change in reaction rate upon isotopic substitution, is a powerful tool for determining reaction mechanisms. This compound is instrumental in these studies, as the deuterium atom can be traced throughout a reaction pathway. By analyzing the distribution of deuterium in the products and intermediates, researchers can infer the movement of atoms and identify rate-determining steps.

For example, in the decomposition of formic acid on palladium catalysts, the use of different isotopologues of formic acid, such as DCOOH and HCOOD, has allowed for the identification of key reaction intermediates like bidentate formate (B1220265) and carboxyl. researchgate.netrsc.org The observed kinetic isotope effects in the formation of CO2 from these isotopologues provide evidence for the specific bonds that are broken in the rate-limiting steps of the catalytic cycle. researchgate.net These studies are crucial for understanding the fundamental processes in heterogeneous catalysis and for the rational design of more efficient catalysts.

Reagent in Organic Synthesis of Deuterated Compounds

The incorporation of deuterium into organic molecules can significantly alter their metabolic stability and pharmacokinetic properties, a strategy often employed in drug discovery. This compound is a convenient and effective reagent for the synthesis of a wide range of deuterated compounds.

Selective Deuterium Incorporation in Aromatic Compounds

The selective introduction of deuterium at specific positions in an aromatic ring is a valuable synthetic transformation. While various methods exist, those utilizing this compound or its derivatives in conjunction with a catalyst offer a practical approach. For instance, palladium-catalyzed ortho-selective C-H deuteration of arenes like phenylacetic acids and benzoic acids has been demonstrated, providing a route to specifically labeled aromatic compounds. acs.org Although not always directly using this compound as the primary deuterium source in all published methods, the principles of directed C-H activation are applicable, and this compound can serve as a deuterium source in related catalytic systems. The ability to achieve regioselective deuteration is of great importance for modifying the metabolic profile of pharmaceutical compounds, as different positions on an aromatic ring are often metabolized at different rates.

Transfer Deuterogenation of Ketones and Other Substrates

Transfer hydrogenation is a powerful reduction technique that uses a hydrogen donor molecule in the presence of a catalyst. When this compound is used as the deuterium source, this process is termed transfer deuterogenation. This method provides a convenient way to introduce deuterium into various functional groups.

The reduction of ketones to their corresponding deuterated alcohols is a well-established application of this methodology. nih.govresearchgate.net In a typical procedure, a ketone is treated with this compound in the presence of a suitable transition metal catalyst, such as an iridium complex, to yield an α-deuterated alcohol with high deuterium incorporation. nih.gov

Beyond ketones, this method can be extended to other substrates. The reduction of imines to deuterated amines is another important transformation that can be achieved through transfer deuterogenation with this compound. organic-chemistry.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of deuterated analogues of biologically active amines. Furthermore, the principles of transfer deuterogenation can be applied to the reduction of other unsaturated functional groups, making it a versatile tool in the synthesis of deuterated molecules.

Catalytic Roles of Formic Acid Analogs in Specific Reactions

Formic acid and its derivatives, including formate salts and esters, can play significant roles in various catalytic reactions, either as catalysts themselves, as precursors to catalytic species, or as essential co-reagents that influence the catalytic cycle.

Formate salts, for instance, have been shown to be effective in photoredox-induced carboxylation reactions. researchgate.net Under photochemical conditions, formate salts can generate the carbon dioxide radical anion (CO2•−), a highly reactive intermediate that can participate in carboxylation reactions with a variety of organic substrates. researchgate.netresearchgate.net This approach offers a sustainable and non-gaseous alternative to using carbon dioxide directly.

Alkyl formates, another class of formic acid analogs, have been employed as transfer hydroalkylation reagents. nih.gov In the presence of a ruthenium catalyst and a lithium iodide promoter, alkyl formates can deliver both a hydride and an alkyl group to an imine, resulting in the formation of a tertiary amine. nih.gov This reaction proceeds with the release of carbon dioxide as the only byproduct, showcasing an atom-economical transformation.

Homogeneous Catalytic Dehydrogenation of Formic Acid for Hydrogen Production

This compound (DCOOH), the deuterated isotopologue of formic acid, serves as a critical tool in elucidating the mechanisms of homogeneous catalytic dehydrogenation of formic acid for hydrogen production. The comparison of reaction rates between formic acid (HCOOH) and this compound allows for the determination of the kinetic isotope effect (KIE), which provides profound insights into the rate-determining step of the catalytic cycle. A primary KIE, where the rate for the hydrogen-containing compound is significantly faster than its deuterium counterpart (kH/kD > 1), strongly indicates that the cleavage of the C-H bond is integral to the slowest step of the reaction.

In the quest for efficient hydrogen storage and release, numerous homogeneous catalysts, particularly those based on ruthenium and iridium, have been developed for the selective decomposition of formic acid into hydrogen (H₂) and carbon dioxide (CO₂). Mechanistic studies employing this compound have been instrumental in optimizing these catalyst systems. For instance, research on various ruthenium-based catalysts has demonstrated a significant KIE, confirming that the β-hydride elimination from a metal-formate intermediate is often the rate-limiting step.

Detailed research findings have shown that the magnitude of the KIE can vary depending on the specific catalyst and reaction conditions. For example, in a study utilizing a ruthenium complex, a notable KIE was observed, substantiating the proposed mechanism involving the cleavage of the C-H(D) bond in the rate-determining step. This information is crucial for the rational design of more active and stable catalysts for hydrogen production.

Table 1: Illustrative Kinetic Isotope Effect in Homogeneous Dehydrogenation of Formic Acid

Catalyst System (Illustrative)SubstrateRelative RateKinetic Isotope Effect (kH/kD)
Ruthenium-PNP ComplexHCOOHkH~2.5 - 4.0
Ruthenium-PNP ComplexDCOOHkD

This table presents typical KIE values reported in the literature for ruthenium-based homogeneous catalysts to illustrate the concept.

Heterogeneous Catalysis in CO₂ Hydrogenation and Oxidation

In the domain of heterogeneous catalysis, this compound is an invaluable probe for unraveling the mechanistic details of both carbon dioxide (CO₂) hydrogenation to formic acid and the reverse reaction, formic acid oxidation. These reactions are fundamental to CO₂ utilization strategies and the operation of direct formic acid fuel cells (DFAFCs).

During CO₂ hydrogenation, isotopic labeling studies using deuterium gas (D₂) instead of H₂ lead to the formation of deuterated formic acid (DCOOH) or formate (DCOO⁻) intermediates on the catalyst surface. Techniques such as infrared spectroscopy can then be used to observe these deuterated species, providing direct evidence for the reaction pathway. The identification of surface-bound deuterated formate confirms its role as a key intermediate in the catalytic cycle over various heterogeneous catalysts, such as those based on palladium and ruthenium. mdpi.com

Conversely, in the electro-oxidation of formic acid, a critical process in DFAFCs, this compound is employed to distinguish between the desired direct pathway (HCOOH → CO₂ + 2H⁺ + 2e⁻) and the undesirable indirect pathway that proceeds through a poisonous carbon monoxide (CO) intermediate. By comparing the oxidation currents of HCOOH and DCOOH, a significant KIE is often observed for the direct pathway on catalysts like platinum and palladium. This finding indicates that the cleavage of the C-H(D) bond is the rate-determining step for the direct oxidation route. nih.gov This knowledge guides the development of catalysts that favor the direct pathway, thereby enhancing the efficiency and longevity of DFAFCs.

Table 2: Application of Isotopic Tracing in Heterogeneous Catalysis

ReactionCatalyst (Example)Isotopic TracerMechanistic Insight Gained
CO₂ HydrogenationPd/CD₂Confirms the formation of surface formate (DCOO⁻) as a key reaction intermediate.
Formic Acid OxidationPtDCOOHEstablishes C-D bond cleavage as the rate-determining step in the direct oxidation pathway.

The mechanistic clarity afforded by studies using this compound is pivotal for the rational design of next-generation heterogeneous catalysts with superior performance for these vital energy conversion and storage reactions.

Formic D Acid in Astrochemistry and Atmospheric Chemistry Research

Interstellar Detection and Formation Mechanisms of Formic Acid Isotopologues

Formic acid (HCOOH), the simplest carboxylic acid, is a molecule of significant interest in astrochemistry due to its role as a potential precursor for more complex organic and prebiotic molecules. aanda.orgaanda.org Its deuterated isotopologues, such as formic-d acid (DCOOH and HCOOD), provide crucial insights into the chemical and physical processes occurring in the interstellar medium (ISM). The relative abundances of these isotopologues can act as chemical clocks and tracers of the formation environment.

Formation Pathways in Interstellar Ices and Hot Molecular Cores

The formation of formic acid and its isotopologues in the ISM is thought to occur primarily on the surfaces of icy dust grains, particularly in cold, dense molecular clouds and later in the warmer environments of hot molecular cores. aanda.orgresearchgate.net Gas-phase synthesis alone is considered insufficient to explain the observed abundances of HCOOH. aanda.org

In Interstellar Ices:

Laboratory experiments simulating the conditions of interstellar ices have demonstrated several formation pathways for formic acid. One dominant mechanism involves the irradiation of water (H₂O) and carbon monoxide (CO) ices with energetic electrons, mimicking the effects of cosmic rays. osti.gov This process leads to the dissociation of water into hydroxyl radicals (•OH) and hydrogen atoms (H). aanda.orgosti.gov

Two primary reaction pathways have been identified:

Pathway 1 (Dominant): A suprathermal hydrogen atom adds to carbon monoxide to form the formyl radical (HCO•). This radical then combines with a hydroxyl radical to produce formic acid. aanda.orgosti.gov

Pathway 2 (Minor): A hydroxyl radical reacts with carbon monoxide to form the hydroxyformyl radical (HOCO•), which then reacts with a hydrogen atom to yield formic acid. aanda.orgosti.gov

The use of deuterated water (D₂O) in these experiments leads to the formation of deuterated formic acid (DCOOD), confirming these formation mechanisms. osti.gov

Another proposed pathway involves the reaction of hydroxyl radicals with methanol (B129727) (CH₃OH) ice, which can also lead to the formation of formic acid through a series of reactions involving intermediates like CH₃(OH)₂⁺ and HC(OH)₂⁺. aanda.org

In Hot Molecular Cores:

Hot molecular cores are warm, dense regions surrounding newly formed protostars where the icy mantles of dust grains have sublimated, releasing complex organic molecules into the gas phase. researchgate.net Formic acid is frequently detected in these regions. researchgate.netunl.pt The detection of the higher-energy cis-conformer of formic acid in some interstellar regions suggests its formation on grain surfaces followed by evaporation. arxiv.org

The deuteration of molecules is particularly enhanced in the cold, dense conditions of pre-stellar cores before the formation of hot cores. This leads to an enrichment of deuterated species, including formic acid isotopologues, which are then observed in the gas phase after sublimation. rsc.org The solar-type protostar IRAS 16293B, for instance, is known for its high abundance of deuterated molecules, and was the source of the first detection of deuterated formic acid. rsc.org

Detection Techniques for Formic Acid Isotopologues in Space

The detection of formic acid and its isotopologues in the vastness of space relies on the principles of molecular spectroscopy, primarily through radio astronomy.

Rotational Spectroscopy: Molecules in the gas phase rotate at specific, quantized frequencies. When a molecule transitions from a higher rotational energy level to a lower one, it emits a photon with a frequency corresponding to the energy difference. These frequencies are unique to each molecule and its isotopologues, acting as a "fingerprint."

Radio telescopes on Earth, such as the Atacama Large Millimeter/submillimeter Array (ALMA), the IRAM 30m telescope, and the Green Bank Telescope, are used to detect these faint signals from interstellar space. frontiersin.orgaanda.org By observing a range of frequencies, astronomers can identify the presence of specific molecules, including HCOOH, DCOOH, and HCOOD.

Laboratory Spectroscopy: The successful identification of interstellar molecules requires precise knowledge of their transition frequencies, which are determined through laboratory spectroscopy. aanda.org Techniques like Lamb-dip spectroscopy provide highly accurate measurements of rotational transition frequencies, which are crucial for distinguishing between the different isotopologues and even different conformational isomers (e.g., trans- and cis-formic acid). aanda.orgaip.org

Observational Data: The analysis of spectral line surveys from various astronomical sources provides a chemical inventory of these regions. For example, deuterated isotopologues of several molecules, including formic acid, were first detected in the protostellar source IRAS 16293B. rsc.org The relative intensities of the spectral lines can be used to determine the column densities and abundances of the different isotopologues, offering clues about the formation conditions and the history of the interstellar cloud.

Atmospheric Chemistry of Formic Acid and its Deuterated Variants

Formic acid is one of the most abundant carboxylic acids in the Earth's troposphere and plays a significant role in atmospheric chemistry. copernicus.orgnih.gov It influences precipitation acidity, participates in the formation of secondary organic aerosols (SOA), and affects the concentrations of atmospheric oxidants. copernicus.orgcopernicus.org While research has largely focused on the primary isotopologue (HCOOH), the study of its deuterated variants can provide valuable information for understanding its sources and chemical transformations.

Photochemical Degradation Pathways and Sources (e.g., Isoprene (B109036) Oxidation)

The atmospheric budget of formic acid is complex, with both direct emissions and secondary formation contributing to its presence. However, photochemical production is considered the dominant global source. nih.govd-nb.info

Sources:

Oxidation of Volatile Organic Compounds (VOCs): The primary source of atmospheric formic acid is the photochemical oxidation of biogenic VOCs, especially isoprene, which is emitted in large quantities by vegetation. d-nb.infoosti.gov The oxidation of isoprene by the hydroxyl radical (•OH) can lead to the formation of formic acid through multiple pathways with varying yields. nih.gov Other biogenic compounds like monoterpenes also contribute. nih.gov

Biomass Burning: Wildfires are a significant, albeit episodic, source of formic acid. noaa.gov

Anthropogenic Sources: While smaller in comparison to biogenic sources, emissions from fossil fuel combustion also contribute to the atmospheric load of formic acid. copernicus.org

Photochemical Aging of Aerosols: Recent studies have shown that the photochemical aging of aerosols, particularly through heterogeneous reactions with ozone and the photolysis of nitrate, can be a significant source of formic acid. copernicus.org

Degradation Pathways: The primary sinks for atmospheric formic acid are wet and dry deposition and photochemical oxidation by •OH radicals. noaa.gov The reaction with ozone is another degradation pathway, though generally less significant than the reaction with •OH. acs.org The atmospheric lifetime of formic acid is relatively short, on the order of a few days. noaa.govchemistryviews.org

Role of Deuterated Formic Acid: Deuterated formic acid (DCOOD) is used in laboratory studies to trace reaction mechanisms. For instance, it has been employed to investigate the acid-catalyzed tautomerization of Criegee intermediates, which are important in atmospheric oxidation processes. nobracat-isotopes.com By tracking the deuterium (B1214612) atom, researchers can elucidate the specific pathways of chemical reactions. nobracat-isotopes.com

Interactions with Ice and Aerosol Interfaces in the Atmosphere

Formic acid readily interacts with water in the atmosphere, a property that is central to its role in cloud and aerosol chemistry.

Uptake by Water Droplets and Ice Particles: Due to its high Henry's Law constant, formic acid efficiently partitions into the aqueous phase of clouds and aerosols. nih.gov This uptake is further enhanced by its dissociation into formate (B1220265) (HCOO⁻) and H⁺ in water, a process dependent on the pH of the droplet. nih.gov

Aerosol Formation and Growth: Organic acids like formic acid can contribute to the formation of new particles and the growth of existing aerosols. copernicus.org Molecular dynamics simulations have shown that formic acid molecules can aggregate and that water molecules can adsorb onto these aggregates, potentially influencing their ability to act as cloud condensation nuclei (CCN). aip.orgacs.org

Heterogeneous Chemistry: The surfaces of ice and aerosol particles provide a medium for heterogeneous chemical reactions. The photochemical aging of organic material within aerosols can lead to the production of formic acid. copernicus.org Studies have shown a strong correlation between formic acid concentrations and the surface area of submicron particulate matter in certain environments, suggesting that reactions on aerosol surfaces are a key production pathway. copernicus.org

Laboratory studies using infrared spectroscopy have investigated the structure of pure formic acid aerosols and mixed acid/ice particles at low temperatures, providing valuable data for remote sensing applications. researchgate.net

Role in Cloud Acidity and Atmospheric Budgets

The high abundance and acidic nature of formic acid make it a major contributor to the acidity of the atmosphere, particularly in remote regions where the influence of anthropogenic sulfur and nitrogen oxides has declined. copernicus.orgcopernicus.org

Cloud and Precipitation Acidity: Formic acid can account for over 60% of the free acidity in precipitation in remote areas. copernicus.orgcopernicus.org Its dissolution in cloud droplets lowers their pH, which in turn affects pH-dependent chemical reaction rates within the droplets. copernicus.org

Atmospheric Budget and Model Discrepancies: A long-standing issue in atmospheric science is that chemistry-climate models consistently underestimate the atmospheric abundance of formic acid, often by a factor of two or more. copernicus.orgchemistryviews.orgucar.edu This suggests that there are significant missing sources or overestimated sinks in current models. copernicus.org

New Formation Pathways: Recent research has identified a major new pathway for formic acid formation involving the multiphase chemistry of formaldehyde (B43269). nih.govpnas.org Formaldehyde, present in the atmosphere, can become hydrated in cloud droplets to form methanediol (B1200039). This methanediol can then be released back into the gas phase and oxidized by •OH radicals to produce formic acid. chemistryviews.orgnih.gov Incorporating this mechanism into models has been shown to significantly reduce the discrepancy between simulated and observed formic acid concentrations. ucar.edunih.gov

Data on Formic Acid Concentrations and Production:

ParameterValueLocation/ConditionReference
Atmospheric Concentration 191 ± 167 pptMarine air masses (S. China) copernicus.org
Atmospheric Concentration 996 ± 433 pptCoastal air masses (S. China) copernicus.org
Photochemical Production Rate 0.185 ppb h⁻¹From aerosol aging (Lab study) copernicus.org
Global Production from iSOA 4 Tg a⁻¹GEOS-Chem model researchgate.netrsc.org
Contribution to Free Acidity >60%Remote precipitation copernicus.orgcopernicus.org
Contribution to Free Acidity >30%Polluted precipitation copernicus.orgcopernicus.org

Intermolecular Interactions and Solvent Effects on Formic D Acid Behavior

Self-Association and Dimerization of Formic-d Acid

In the vapor phase, this compound, like its non-deuterated counterpart, readily forms dimeric structures. wikipedia.org This self-association is a predominant feature, driven by the formation of strong hydrogen bonds. These dimers are not static entities but are subject to dynamic quantum tunneling effects, which are notably influenced by the presence of deuterium (B1214612).

Hydrogen Bonding Networks in Dimer Systems

The most stable configuration of the formic acid dimer is a cyclic structure featuring an eight-membered ring, held together by two strong O-H···O=C hydrogen bonds. annualreviews.orgresearchgate.net In the case of this compound dimers, this involves O-D···O=C bonds. Vibrational spectroscopy studies, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide insight into the strength and nature of these bonds. aip.orguni-goettingen.dersc.org The substitution of hydrogen with deuterium leads to observable shifts in the vibrational frequencies of the modes associated with the hydrogen bond, a direct consequence of the increased mass of the deuteron (B1233211). rsc.org

The inter-monomer stretching mode, which is a direct probe of the hydrogen bond strength, is subtly affected by deuteration. This has been interpreted as a consequence of the quantum delocalization of the protons/deuterons, leading to a slight weakening of the hydrogen bond upon deuteration. rsc.org Computational studies have explored various possible dimer structures, identifying the cyclic C2h symmetric dimer as the global minimum. aip.orgnih.gov

Double Proton/Deuteron Transfer within this compound Dimers

A key phenomenon in formic acid dimers is the concerted transfer of both protons (or deuterons in the case of this compound) between the two monomer units. annualreviews.org This double transfer occurs through quantum tunneling, a process highly sensitive to the mass of the tunneling particle. annualreviews.orgfrontiersin.org Consequently, the rate of this transfer is significantly affected by isotopic substitution.

The tunneling motion leads to a splitting of the vibrational energy levels, known as tunneling splitting. frontiersin.orgnih.gov This splitting is a direct measure of the tunneling rate. For this compound and its isotopologues, these splittings have been determined both experimentally and through quantum dynamics calculations. frontiersin.org Substituting hydrogen with deuterium consistently leads to a reduction in the ground-state tunneling splitting, indicating a slower tunneling rate due to the heavier mass of the deuteron. frontiersin.org For instance, the calculated tunneling splitting for (HCOOD)₂ is significantly smaller than that for (HCOOH)₂. frontiersin.org

Theoretical studies have shown that the fundamental excitation of certain vibrational modes can have a mode-specific effect on the tunneling rate, and this effect is influenced by the position of the deuterium substitution (on the C-D versus the O-D bond). ustc.edu.cnaip.org Specifically, deuterium substitution on the hydroxyl group (O-D) has a more pronounced effect on the tunneling rate than substitution on the formyl group (C-D). ustc.edu.cnaip.org

Ground-State Tunneling Splittings for Formic Acid and its Deuterium Isotopologues

IsotopologueCalculated Tunneling Splitting (cm⁻¹)Experimental Tunneling Splitting (cm⁻¹)
(HCOOH)₂0.0100.011
DCOOH-HCOOH0.009880.01106
(DCOOH)₂--
HCOOD-HCOOH0.001230.00113
(HCOOD)₂0.000284No data available

Data sourced from quantum dynamics calculations and experimental values. frontiersin.org

Influence of Solvent Environment on this compound Reactivity and Structure

The behavior of this compound is profoundly influenced by its surrounding solvent environment. Solvation affects not only the monomer-dimer equilibrium but also the conformational structure and reactivity of the acid. The nature of the solvent, whether protic or aprotic, polar or nonpolar, dictates the extent and type of solute-solvent interactions.

In aqueous solutions, water molecules can form hydrogen bonds with this compound, competing with the self-association of the acid molecules. worldscientific.com This can disrupt the formation of dimers and lead to the solvation of individual this compound molecules. The strength of these interactions is dependent on temperature, with higher temperatures leading to a disruption of the hydrogen bonding network. worldscientific.com

Solvation Models and Continuum Implicit Solvation in Theoretical Studies

Theoretical and computational chemistry play a crucial role in understanding the complex effects of solvation on this compound. Due to the computational expense of explicitly modeling a large number of solvent molecules, continuum solvation models are frequently employed. researchgate.netnih.govwikipedia.orgresearchgate.nettechconnect.orgohio-state.edu These models represent the solvent as a continuous medium with specific dielectric properties, surrounding a cavity that contains the solute molecule. nih.govwikipedia.orgresearchgate.nettechconnect.org

The Polarizable Continuum Model (PCM) and its variants are widely used to calculate the free energy of solvation and to study reactions in solution. wikipedia.orgohio-state.edu These models account for the electrostatic interactions between the solute and the solvent. nih.govwikipedia.org The SMD (Solvation Model based on Density) model is a universal solvation model that is applicable to any charged or uncharged solute in any solvent. nih.govresearchgate.net Theoretical studies on formic acid have utilized such implicit solvation models to investigate its decomposition on catalytic surfaces in the presence of solvents like water, methanol (B129727), and acetone. researchgate.net These studies have shown that the presence of a solvent can alter reaction pathways and activation barriers. researchgate.net

Supercritical Fluid Effects on Dimerization Equilibrium

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a unique solvent environment with tunable properties. researchgate.net The dimerization equilibrium of carboxylic acids, including formic acid, is significantly influenced by the conditions within the supercritical phase. researchgate.net

Studies on formic acid in supercritical CO₂ have shown that the dimerization constant is highly dependent on the density and temperature of the fluid. researchgate.net As the system approaches the critical point, formic acid molecules tend to migrate to the gas phase, where dimerization is more favorable. researchgate.net Above the critical point, in a single supercritical phase, the dimerization equilibrium can be tuned by adjusting the pressure. researchgate.net An increase in the density of the supercritical fluid generally leads to an increase in the concentration of the monomeric form of the acid, thereby decreasing the dimerization constant. researchgate.net This is attributed to enhanced solute-solvent interactions at higher densities. researchgate.net The dimerization constant for formic acid is found to be significantly higher in less interactive solvents like supercritical ethane (B1197151) compared to supercritical CO₂, highlighting the role of specific solute-solvent interactions. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.